molecular formula C10H5FN2 B7980832 5-Fluoroquinoline-8-carbonitrile

5-Fluoroquinoline-8-carbonitrile

Cat. No.: B7980832
M. Wt: 172.16 g/mol
InChI Key: PZWICOVTQKUHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

5-Fluoroquinoline-8-carbonitrile undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of polyfluorinated quinolines .

Mechanism of Action

The mechanism of action of 5-Fluoroquinoline-8-carbonitrile involves its interaction with specific molecular targets. For instance, in the context of antibacterial activity, fluorinated quinolines are known to inhibit DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This inhibition blocks the progress of the replication fork, leading to cell death . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-Fluoroquinoline-8-carbonitrile can be compared with other fluorinated quinolines such as:

The presence of both the fluorine atom and the nitrile group in this compound provides it with unique properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoroquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWICOVTQKUHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.